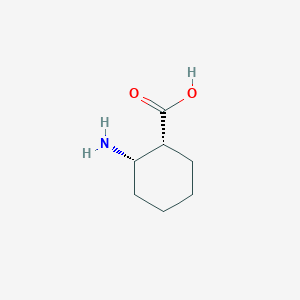

cis-2-Aminocyclohexanecarboxylic acid

Description

Context as a Non-Proteinogenic Cyclic β-Amino Acid in Chemical Biology

Cis-2-Aminocyclohexanecarboxylic acid is classified as a non-proteinogenic cyclic β-amino acid. "Non-proteinogenic" signifies that it is not one of the 20 standard amino acids that are genetically coded for protein synthesis in living organisms. ontosight.ainih.gov The "β" designation indicates that the amino group is attached to the second carbon atom (the beta-carbon) away from the carboxyl group, in contrast to proteinogenic α-amino acids where the amino group is on the first carbon.

Its cyclic nature, conferred by the cyclohexane (B81311) ring, distinguishes it from many linear β-amino acids. This ring structure severely restricts the molecule's conformational freedom. In chemical biology, such constrained building blocks are highly sought after for constructing synthetic peptides and other oligomers with stable, predictable structures. chemrxiv.org The incorporation of non-proteinogenic amino acids like this compound is a key strategy for developing peptide-based therapeutics with improved properties, such as enhanced stability against degradation by proteases. nih.govchemrxiv.org

Significance in Structural and Functional Mimicry of Natural Peptides and Foldamers

A primary application of this compound is in the creation of "foldamers"—synthetic oligomers designed to fold into specific, stable three-dimensional structures that mimic the secondary structures of natural peptides, such as α-helices and β-sheets. researchgate.netnih.gov The defined geometry of this β-amino acid acts as a potent inducer of specific turns and helical patterns within a peptide chain.

Researchers have successfully used related cyclic β-amino acids to create novel helical structures. For example, oligomers of the trans-isomer, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), are known to form a stable secondary structure known as a 14-helix, which is characterized by 14-membered hydrogen-bonded rings. acs.orgwisc.edu Similarly, the cyclopentane (B165970) analog, trans-2-aminocyclopentanecarboxylic acid (ACPC), promotes a more tightly wound 12-helix. nih.gov The cis-isomer of 2-aminocyclohexanecarboxylic acid has been investigated as a mimic for L-proline in cyclic peptides, demonstrating its utility in controlling molecular conformation. nih.gov By alternating it with α-amino acids, researchers can create hybrid peptides with unique helical conformations, such as the 11/9-helix. rsc.org This ability to precisely control the folding of synthetic molecules allows for the design of peptidomimetics that can replicate the function of biologically active peptides. nih.gov

Overview of Stereochemical Preorganization and its Implications for Molecular Design

The concept of "stereochemical preorganization" is central to the utility of this compound. The rigid cyclohexane ring and the fixed cis relationship between the amino and carboxyl groups mean the molecule has a highly predictable, low-energy conformation. rsc.org This inherent structural bias is a powerful feature in molecular design, as it reduces the entropic penalty associated with folding, thereby promoting the formation of well-defined secondary structures. wisc.edu

This preorganization allows scientists to design foldamers with a high degree of confidence in their final three-dimensional shape. researchgate.net The stability of the structures formed is often enhanced compared to peptides made solely from flexible, natural α-amino acids. The weak maximum observed in circular dichroism spectra for even short peptides containing these residues suggests that the backbone is highly preorganized for a specific secondary structure. wisc.edu This principle has been exploited to create stable helical structures, turns, and sheets, which are essential motifs for mimicking protein surfaces and designing molecules that can interfere with protein-protein interactions. chemrxiv.orgnih.gov

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Classification | Non-proteinogenic cyclic β-amino acid |

Table based on data from PubChem and Ontosight. ontosight.ainih.gov

Influence of Cyclic β-Amino Acid Structure on Foldamer Helices

| Cyclic β-Amino Acid | Ring Size | Isomer | Resulting Helical Structure |

| 2-Aminocyclohexanecarboxylic acid | 6-membered | trans | 14-Helix |

| 2-Aminocyclopentanecarboxylic acid | 5-membered | trans | 12-Helix |

| cis-2-Aminocyclohex-4-enecarboxylic acid | 6-membered | cis | 11/9-Helix (in α/β-peptides) |

Table compiled from findings in foldamer research. acs.orgwisc.edunih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256649 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189101-43-7 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Cis 2 Aminocyclohexanecarboxylic Acid and Its Derivatives

Synthesis of Functionalized cis-2-Aminocyclohexanecarboxylic Acid Derivatives

Hydroxylated and Polyhydroxylated Derivatives

The introduction of hydroxyl groups onto the cyclohexane (B81311) ring of 2-aminocyclohexanecarboxylic acid is a key strategy for modulating the polarity, solubility, and biological activity of its derivatives. researchgate.net Synthetic approaches are often designed to achieve high regio- and diastereoselectivity.

One effective method involves the functionalization of unsaturated precursors, such as cis- and trans-2-amino-4-cyclohexenecarboxylic acid derivatives. researchgate.net This allows for targeted reactions at the double bond. For instance, stereoselective epoxidation of the double bond followed by a regioselective opening of the resulting oxirane ring can introduce a hydroxyl group at a specific position. researchgate.net Another approach utilizes bicyclic β-lactam intermediates, where reductive opening of derived epoxides leads to the desired hydroxylated β-amino acids. researchgate.net

Dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄). The stereochemical outcome of such reactions can be influenced by the presence of bulky protecting groups on the amino function. beilstein-journals.org For example, a large N-Boc protecting group can direct the incoming reagent to the opposite face of the ring, resulting in trans-dihydroxylation relative to the substituent on the adjacent carbon. beilstein-journals.org These strategies have enabled the preparation of various isomers, including 2-amino-4-hydroxycyclohexanecarboxylic acid and 2-amino-5-hydroxycyclohexanecarboxylic acid, in high yields and enantiomeric purity (ee > 99%). researchgate.net

| Method | Precursor | Key Reagents | Outcome | Reference |

| Epoxidation & Ring Opening | Bicyclic β-lactam | mCPBA, then reduction | Regio- and diastereoselective hydroxylation | researchgate.net |

| Functionalization of Alkene | cis-2-amino-4-cyclohexenecarboxylic acid | Epoxidation reagents | Isomers of 2-amino-4-hydroxy- and 2-amino-5-hydroxycyclohexanecarboxylic acid | researchgate.net |

| Dihydroxylation | N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate* | OsO₄/NMO | Stereoselective diol formation (single isomer) | beilstein-journals.org |

*Note: While this example uses a cyclooctene (B146475) precursor, the principle of bulky group-directed hydroxylation is applicable to cyclohexene (B86901) systems.

Azidoethoxy-Functionalized Derivatives for Conjugation Strategies

To enhance the utility of cyclic β-peptides, derivatives of 2-aminocyclohexanecarboxylic acid have been functionalized for conjugation to other biologically relevant molecules, such as oligosaccharides. researchgate.net A key challenge with cyclic β-peptides is their often-limited water solubility and lack of a functional handle for attachment. researchgate.net

To address this, a dual-functionalization strategy has been developed. This involves the synthesis of a this compound (ACHC) derivative that incorporates both a hydroxyl group to increase water solubility and an azidoethoxy group. researchgate.net The azidoethoxy moiety serves as a versatile chemical handle for conjugation. The azide (B81097) group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click reaction," allowing for the efficient and specific attachment of the amino acid derivative to molecules containing an alkyne group. researchgate.net This approach provides a powerful tool for creating complex and biologically active cyclic β-peptide conjugates. researchgate.net

Analogues Derived from Chiral Pool Precursors (e.g., Shikimic Acid)

The use of chiral pool precursors provides an efficient pathway to enantiomerically pure derivatives. Shikimic acid, a commercially available and naturally occurring chiral molecule from the shikimate pathway, is an excellent starting material for the stereoselective synthesis of polyhydroxylated cyclohexane β-amino acids. chemrxiv.orgnih.gov

An efficient synthesis has been reported for both cis- and trans-configured trihydroxylated 2-aminocyclohexanecarboxylic acids starting from (–)-shikimic acid. chemrxiv.org The synthetic route leverages the inherent stereochemistry of the starting material to control the configuration of the final product. A key step in this transformation involves the catalytic hydrogenation of an intermediate derived from shikimic acid, using a palladium catalyst such as Pd(OH)₂. chemrxiv.org This methodology demonstrates how complex, highly functionalized, and stereochemically defined analogues of this compound can be accessed by leveraging the structural features of natural products. chemrxiv.org

Protective Group Chemistry in this compound Synthesis (e.g., Boc, Z-groups)

In the multi-step synthesis of this compound and its derivatives, the protection of the amine functional group is essential. organic-chemistry.org Protecting groups are temporarily attached to the amino group to decrease its nucleophilicity and prevent it from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org The choice of protecting group is critical and must be stable to the reaction conditions while being readily removable when desired. researchgate.net

Two of the most common amine-protecting groups used in this context are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Z or Cbz) group. masterorganicchemistry.com

Boc Group (tert-butyloxycarbonyl): This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group is known for its stability towards most nucleophiles and bases, making it compatible with a wide range of reaction conditions. organic-chemistry.org It is reliably removed under anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butyl alcohol. masterorganicchemistry.com

Z-Group (Benzyloxycarbonyl or Cbz): The Z-group was one of the first protecting groups developed for peptide synthesis. researchgate.netmasterorganicchemistry.com It is stable to mild acid treatments but can be removed under several conditions, most notably via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). researchgate.netmasterorganicchemistry.com This allows for orthogonal protection strategies where, for example, a Boc group can be removed with acid while a Z-group in the same molecule remains intact. organic-chemistry.org

The strategic use of these protecting groups allows for the selective manipulation of other functional groups on the cyclohexane ring and is fundamental to the successful synthesis of complex derivatives. researchgate.netbeilstein-journals.org

| Protecting Group | Common Abbreviation | Introduction Reagent | Removal Conditions | Key Features |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Stable to bases and nucleophiles. organic-chemistry.org |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid). researchgate.net | Stable to mild acids and bases; allows for orthogonal deprotection with Boc. organic-chemistry.orgresearchgate.net |

Strategies for Stereochemical Control and Isomerization (e.g., cis-to-trans conversion)

Controlling the relative stereochemistry of the amino and carboxylic acid groups is a central challenge in the synthesis of 2-aminocyclohexanecarboxylic acids. While synthetic routes can be designed to favor the cis isomer, methods for converting one isomer to another are also valuable.

The conversion of a cis isomer to its corresponding trans isomer, a process known as epimerization, can often be achieved under basic conditions. google.com In many cases, the trans configuration, where the two bulky substituents are in a diequatorial arrangement, is the thermodynamically more stable isomer. Treatment of a cis-substituted cyclohexane derivative with a base can deprotonate the carbon atom adjacent to the carboxyl group, leading to the formation of an enolate intermediate. Subsequent reprotonation can occur from either face, allowing the system to equilibrate to the more stable trans product. This strategy has been documented for the conversion of cis-4-amino-1-cyclohexanecarboxylic acid derivatives into their trans counterparts and highlights a general principle that can be applied to achieve stereochemical isomerization. google.com

Direct stereochemical control from the outset of the synthesis is often the preferred strategy. As discussed previously, using chiral pool precursors like shikimic acid ensures that the stereochemistry is set from the beginning, leading directly to the desired enantiomerically pure product. chemrxiv.org

Stereochemical and Conformational Analysis of Cis 2 Aminocyclohexanecarboxylic Acid and Its Oligomers

Intrinsic Conformational Preferences of cis-ACHC Residues (e.g., Gauche Conformations about Cα–Cβ bond)

The conformational behavior of cis-ACHC is largely dictated by the gauche conformations around the Cα–Cβ bond. The (1R,2S)-cis-ACHC residue preferentially adopts two conformations characterized by gauche arrangements with opposing torsion angles. researchgate.netresearchgate.net This inherent predisposition plays a significant role in determining the secondary structures of oligomers incorporating this residue.

In crystal structures of oligomers containing cis-ACHC, the residues have been observed to participate in six-membered-ring C=O···H–N hydrogen bonds, which contributes to the stability of extended conformations. researchgate.netresearchgate.net

Table 1: Intrinsic Conformational Preferences of cis-ACHC Residues

| Parameter | Description | Reference |

|---|---|---|

| Preferred Conformation | Gauche conformations about the Cα–Cβ bond with torsion angles of opposite signs. | researchgate.netresearchgate.net |

| Stabilizing Interaction | Six-membered-ring C=O···H–N hydrogen bonds. | researchgate.netresearchgate.net |

Influence of Stereochemistry and Substituents on Conformational Stability and Folding Propensity

The conformational stability and folding propensity of peptides containing cis-ACHC are significantly influenced by stereochemistry and the presence of substituents.

The stereochemical arrangement of the constituent amino acids is a critical determinant of the resulting secondary structure. For instance, β-peptides composed of cis-ACHC with alternating chirality can form 12/10-helices, demonstrating a dynamic equilibrium between right- and left-handed helical conformations. acs.orgnih.gov This indicates that the stereochemistry directly impacts the helical screw sense.

Introducing substituents to the cis-ACHC ring can also modulate conformational stability. A notable example is the introduction of a methyl group, resulting in cis-2-amino-cis-4-methylcyclohexanecarboxylic acid. This modification has been shown to significantly stabilize the 11/9-helix in protic solvents. nih.govrsc.orgelsevierpure.com Similarly, replacing the cyclohexane (B81311) ring with a piperidine ring, as in cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), can enhance the aqueous solubility of mixed-helical peptides without negatively impacting their folding. nih.govrsc.orgrsc.org Site-specific methylation on the cyclohexane backbone has also been used to selectively favor one helical screw sense over the other. nih.gov

Table 3: Influence of Stereochemistry and Substituents

| Modification | Effect | Resulting Structure/Property | Reference |

|---|---|---|---|

| Alternating Chirality in β-peptides | Induces helical folding | 12/10-Helix with dynamic right- and left-handed equilibrium | acs.orgnih.gov |

| Methylation (cis-2-amino-cis-4-methylcyclohexanecarboxylic acid) | Stabilizes helical conformation | Enhanced 11/9-helix propensity in protic solvents | nih.govrsc.orgelsevierpure.com |

| Piperidine Ring (cis-APiC) | Improves solubility | Maintains 11/9- and 12/10-helical folding with enhanced aqueous solubility | nih.govrsc.orgrsc.org |

| Site-Specific Methylation | Controls helical handedness | Selective formation of one helical screw sense | nih.gov |

Solvent Effects on Peptide Conformation and Helical Folding

The solvent environment plays a crucial role in the conformational stability of cis-ACHC-containing peptides. The folding propensity of α/β-peptides that form 11/9-helices is observed to decrease as the polarity of the solvent increases. nih.govrsc.orgelsevierpure.com This suggests that in more polar, protic solvents, the intramolecular hydrogen bonds that stabilize the helical structure are disrupted by interactions with the solvent molecules.

Conversely, the introduction of modifications, such as a methyl group in cis-2-amino-cis-4-methylcyclohexanecarboxylic acid, can counteract this effect and significantly stabilize the 11/9-helix even in protic solvents. nih.govrsc.orgelsevierpure.com Furthermore, the use of residues like cis-APiC can promote helical folding in aqueous solutions, highlighting the importance of considering solvent effects in the design of functional foldamers. nih.govrsc.orgrsc.org

Conformational Polymorphism and Rationalization of Helical Handedness in cis-ACHC Peptides

The incorporation of the conformationally constrained cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) into peptide oligomers gives rise to a fascinating and complex stereochemical landscape. These peptides exhibit significant conformational polymorphism, meaning they can adopt multiple, distinct folded structures. A key aspect of this phenomenon is the observed equilibrium between different helical forms, including the notable coexistence of both right-handed (P) and left-handed (M) helices in solution. This behavior is intricately linked to the inherent stereochemistry of the cis-ACHC monomer and the specific sequence of the oligomer.

Detailed research, combining experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational modeling, has begun to unravel the factors governing this conformational diversity and the rationalization behind the preferred helical handedness.

Oligomers of cis-ACHC, particularly those with alternating chirality, have been shown to form well-defined 12/10-helical structures. researchgate.net Remarkably, these chiral oligomers can exhibit an equilibrium between right- and left-handed helical conformations in solution, a rare phenomenon for chiral foldamers. researchgate.net This dynamic equilibrium suggests that the energy barrier for helix inversion is relatively low.

Furthermore, when cis-ACHC is alternated with α-amino acids, the resulting α/β-peptides have been observed to adopt 11/9-helical conformations. researchgate.net The stability of these helices can be influenced by the surrounding environment, with a decrease in folding propensity as the solvent polarity increases. researchgate.net

The rationalization for the observed helical handedness lies in the gauche conformations favored by the cis-ACHC monomer around the Cα–Cβ bond, which can have torsion angles of opposite signs. researchgate.net The specific stereochemistry of the cis-ACHC residue preorganizes the peptide backbone, influencing the subsequent helical fold.

To provide a clearer understanding of the conformational parameters, the following data tables summarize key findings from structural studies on peptides containing cis-ACHC.

Table 1: Torsion Angles of a Designed Cyclic Peptide Containing cis-ACHC

This table presents the backbone torsion angles (φ and ψ) for a designed cyclic peptide incorporating a cis-ACHC residue. These angles, determined through a combination of NMR spectroscopy and molecular dynamics simulations, define the local conformation of each amino acid residue within the peptide backbone.

| Residue | φ (°) | ψ (°) |

| Ser | -121 | -120 |

| cis-ACHC | -119 | -64 |

| Pro | -59 | -60 |

| Val | -120 | 152 |

| Leu | -121 | 150 |

Data sourced from molecular dynamics simulations of designed peptides.

Table 2: Helical Parameters of α/β-Peptides Containing cis-ACHC

| Parameter | Value |

| Helix Type | 11/9-Helix |

| Residues per Turn | ~3.0 |

| Rise per Residue (Å) | ~1.9 |

| Hydrogen Bonding Pattern | Alternating 11- and 9-membered rings |

Parameters are analogous to those of a 310-helix. researchgate.net

The study of conformational polymorphism and helical handedness in cis-ACHC peptides is an active area of research. The ability to control and predict the folded structures of these oligomers holds significant promise for the design of novel foldamers with specific functions. The interplay of stereochemistry, solvent effects, and peptide sequence provides a rich field for further investigation into the fundamental principles of molecular self-assembly and recognition.

Applications in Peptidomimetics and Foldamer Chemistry

cis-ACHC as a Conformationally Restricted Building Block for Foldamers

cis-ACHC is a conformationally constrained β-amino acid that serves as a pivotal component in the design of foldamers—oligomers that adopt well-defined, stable secondary structures. The cyclohexane (B81311) ring of cis-ACHC significantly limits the accessible conformational space of the peptide backbone, thereby predisposing the oligomer to fold into specific arrangements. rsc.orgresearchgate.net This contrasts with the greater flexibility of linear, acyclic amino acids.

The conformational preference of a cis-ACHC residue is largely dictated by the chair conformation of its cyclohexane ring. rsc.org This preorganization is instrumental in directing the formation of specific helical structures. For instance, α/β-peptides that consist of alternating cis-ACHC and α-amino acid residues have been shown to adopt 11/9-helical conformations in both solution and the crystalline state. rsc.orgrsc.org In β-peptides, the incorporation of cis-ACHC can promote the formation of 12/10-helices, particularly when used in conjunction with other suitable residues. rsc.orgresearchgate.net The rigid nature of the cis-ACHC residue confers unusual stability to these helical conformations. researchgate.net

Interestingly, while homooligomers of cis-ACHC tend to adopt extended conformations rather than forming compact helices, their participation in helical folds is well-established in heterooligomers and hybrid peptides. researchgate.netrsc.org The conformational behavior of cis-ACHC is similar to that of its unsaturated analog, cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE), which also promotes the 11/9-helix in α/β-peptides. rsc.orgrsc.org The defined conformational preferences of cis-ACHC make it a predictable and reliable building block for constructing complex and stable folded architectures.

| Peptide Type | Promoted Helical Structure | Reference |

|---|---|---|

| α/β-Peptides (alternating cis-ACHC and α-amino acid) | 11/9-Helix | rsc.orgrsc.org |

| β-Peptides (in conjunction with other residues) | 12/10-Helix | rsc.orgresearchgate.net |

| Homooligomers of cis-ACHC | Extended Conformations | researchgate.netrsc.org |

Design and Synthesis of Novel Peptidomimetic Structures for Biological Mimicry

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. nih.govwikipedia.org The unique structural features of cis-ACHC make it an attractive component for the design of novel peptidomimetics aimed at biological mimicry. By incorporating cis-ACHC into a peptide sequence, it is possible to enforce specific conformations that resemble the bioactive structures of natural peptides.

One area of application is the use of cis-ACHC as a mimic for L-proline. A series of cyclic peptides have been synthesized incorporating either cis- or trans-2-aminocyclohexane carboxylic acid to mimic L-proline, and their structural properties have been investigated. nih.gov The constrained nature of the cyclohexane ring can effectively reproduce the turn-inducing properties of proline, which is often found in the β-turn regions of proteins.

The design of peptidomimetics often involves creating scaffolds that can present amino acid side chains in a specific spatial orientation to interact with a biological target. springernature.com The rigid backbone provided by cis-ACHC can serve as such a scaffold. For example, in the development of inhibitors for protein-protein interactions (PPIs), the defined helical structures induced by cis-ACHC can be used to mimic α-helical or other secondary structural motifs at the interface of the interacting proteins. The synthesis of such peptidomimetics can be achieved through standard solid-phase peptide synthesis protocols, with the Fmoc-protected cis-ACHC monomer being commercially available or readily synthesized. rsc.org The incorporation of this non-natural amino acid can lead to peptidomimetics with enhanced proteolytic stability, a crucial attribute for therapeutic applications. rsc.org

Engineering of β-Sheet and β-Sandwich Mimetics Using cis-ACHC

The engineering of water-soluble, standalone β-sheet and β-sandwich mimetics presents a significant challenge in protein design due to the complexities of tailoring long-range interactions. researchgate.net cis-ACHC has been successfully employed to address this challenge. In one study, single cis-(1R,2S)-ACHC mutations were introduced into the edge strands of eight-stranded β-sandwich mimetic structures from the betabellin family. researchgate.net

The rationale behind this approach was that the cis-backbone arrangement of the ACHC residue would be well-tolerated within the β-sandwich structure. researchgate.net The mutations were specifically made at the center of the two peripheral strands (strands I and IV). researchgate.net The resulting 32-residue monomeric and 64-residue disulfide-linked dimeric betabellin analogs were synthesized and their stability and structure were analyzed. researchgate.net

Impact of cis-ACHC on Peptide Backbone Rigidity and Global Conformational Stability

The incorporation of carbocyclic β-amino acids like cis-ACHC is a well-established strategy for introducing conformational rigidity into peptide backbones. rsc.org The cyclic nature of cis-ACHC significantly restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, which in turn limits the accessible backbone dihedral angles (φ and ψ). This inherent rigidity is a key factor in promoting the formation of stable secondary structures. researchgate.net

The impact of cis-ACHC on global conformational stability can be profound. The pre-organized nature of the cis-ACHC residue reduces the entropic penalty associated with folding, thereby favoring the adoption of well-defined conformations. researchgate.net This is particularly evident in the formation of stable 11/9- and 12/10-helices in α/β- and β-peptides, respectively. rsc.org The stability of these structures is often enhanced compared to analogous peptides composed solely of acyclic amino acids.

| Property | Impact of cis-ACHC Incorporation | Underlying Reason | Reference |

|---|---|---|---|

| Backbone Rigidity | Increased | Restricted rotation due to the cyclohexane ring | rsc.org |

| Conformational Stability | Generally enhanced in heterooligomers | Pre-organization reduces the entropic cost of folding | researchgate.net |

| Structural Predictability | Context-dependent; can be more uncertain than trans-ACHC | Final structure is sensitive to the overall peptide sequence | rsc.org |

Strategies for Enhancing Aqueous Solubility of Foldamers Incorporating cis-ACHC

A significant challenge in the development of foldamers for biological applications is their often-limited aqueous solubility, which can stem from their hydrophobic backbones and side chains. nih.gov Several strategies have been developed to enhance the water solubility of foldamers, including those incorporating cis-ACHC.

One effective approach is the introduction of polar or charged functional groups onto the foldamer scaffold. This can be achieved by using building blocks that are decorated with hydrophilic moieties. For example, trihydroxylated cyclohexane β-amino acids have been synthesized from (-)-shikimic acid in both their cis and trans configurations. rsc.orgchemrxiv.org The incorporation of such polyhydroxylated residues into a peptide chain can significantly increase its polarity and, consequently, its solubility in aqueous media. rsc.orgchemrxiv.org

Another strategy involves the attachment of charged side chains along the peptide backbone. Huc and coworkers successfully designed fully water-soluble helical quinoline (B57606) oligoamides by appending several ammonium (B1175870) side chains. nih.gov This approach could be adapted for cis-ACHC-containing foldamers by either modifying the cyclohexane ring of cis-ACHC with charged groups or by incorporating other amino acids with charged side chains into the sequence. The introduction of such hydrophilic groups must be carefully planned to ensure that the desired folded conformation is not disrupted. Studies have shown that a high degree of substitution on the cyclohexane ring can be compatible with the adoption of stable helical secondary structures, opening opportunities for the design of more elaborate and water-soluble peptidic foldamers. rsc.org

Role in Medicinal Chemistry and Drug Discovery

Utilization in Advanced Peptide Synthesis and Sequence Modification

The incorporation of cis-ACHC into peptide chains is a key strategy in advanced peptide synthesis, primarily due to the geometric constraints imposed by its cyclic structure. researchgate.net Unlike linear amino acids, the cyclohexane (B81311) ring restricts the conformational freedom of the peptide backbone, inducing a pronounced conformational bias. researchgate.net This pre-organization is highly valuable for creating peptidomimetics with stable, predictable secondary structures. rsc.org

Research has shown that the conformational preference of a cis-ACHC residue is similar to that of its unsaturated analog, cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE). rsc.org When alternated with α-amino acids like L-alanine, these residues can guide the peptide to adopt specific helical conformations, such as 11/9-helices, both in solution and in the crystalline state. rsc.org However, studies on various oligomers, including homooligomers of cis-ACHC and alternating α/β-peptides, have also revealed that they can adopt extended conformations featuring stable six-membered-ring hydrogen bonds, rather than folded helical structures. researchgate.net This versatility allows chemists to modify peptide sequences to achieve desired structural outcomes. The use of such conformationally constrained β-amino acids is a successful strategy for constructing peptides with well-defined three-dimensional structures and predictable functions. researchgate.net

The role of cis-ACHC as a proline analogue is also significant. Proline's unique five-membered ring restricts the peptide backbone, and the energy barrier between its cis and trans amide bond isomers is a rate-limiting step in protein folding. thieme-connect.desigmaaldrich.com Cyclic analogues like cis-ACHC, with different ring sizes, can be used to further tune the conformational properties of proline-containing peptides, offering a tool for modifying peptide and protein structures. thieme-connect.de

Table 1: Conformational Influence of Cyclic β-Amino Acids in Peptides

| Cyclic β-Amino Acid | Peptide Type | Observed Secondary Structure | Reference |

|---|---|---|---|

| cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) | Alternating α/β-Peptide (with L-alanine) | 11/9-Helix | rsc.org |

| This compound (cis-ACHC) | Homooligomer Dimer, α/β-Peptide Tetramer | Extended Conformation (with C6 hydrogen bonds) | researchgate.net |

| trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) | Homooligomer | 14-Helix | rsc.org |

| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | Homooligomer | 12-Helix | rsc.org |

Design of Biologically Active Molecules and Novel Therapeutic Agents

Cis-ACHC serves as a versatile scaffold for the synthesis of bioactive molecules and the development of new therapeutic agents. chemimpex.com Its unique structure and stereochemistry are key to its applications in drug design and molecular recognition. ontosight.ai As a key intermediate, it is particularly utilized in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The rapid and efficient access to a plethora of heterocyclic building blocks through multicomponent reactions is a preferred strategy for designing and synthesizing biologically active compounds. mdpi.com

The stability and compatibility of cis-ACHC with a range of chemical reactions make it an ideal component for the efficient synthesis of complex compounds. chemimpex.com This allows researchers to use it as a foundational structure which can be further modified to create derivatives with specific therapeutic properties. The design of such molecules often involves creating compounds that can interact with high specificity at biological targets, and the rigid framework of cis-ACHC provides an excellent starting point for achieving this selectivity. chemimpex.comnih.gov

Development of Pharmaceuticals with Tailored Stereochemical Properties for Specific Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining how a drug interacts with biological targets like enzymes and receptors. mhmedical.com The defined stereochemistry of cis-ACHC, where the amino and carboxyl groups are on the same side of the cyclohexane ring, is a powerful feature in the rational design of pharmaceuticals. ontosight.ai This fixed spatial orientation allows for the creation of molecules with highly specific shapes, enabling them to fit precisely into the binding sites of target proteins.

This tailored approach is fundamental to modern drug discovery. By controlling the stereochemistry of a drug candidate, chemists can optimize its interaction with its intended target, thereby enhancing its efficacy and potentially reducing off-target effects. mhmedical.com The constrained cyclic nature of cis-ACHC provides a rigid scaffold, which helps to minimize conformational ambiguity. This rigidity ensures that the functional groups presented by the molecule are held in the correct orientation for optimal binding, a key principle in structure-based drug design.

Applications in Enhancing Drug Bioavailability and Metabolic Stability

A major challenge in the development of peptide-based drugs is their poor in vivo stability. nih.gov Natural peptides are often rapidly degraded by proteases, leading to a short biological half-life and low bioavailability. rsc.orgnih.gov A primary strategy to overcome this limitation is the incorporation of unnatural amino acids, such as cis-ACHC, into the peptide sequence. nih.gov

Enzyme Inhibition Studies Involving cis-ACHC Derivatives

Derivatives of cis-ACHC have been actively explored for their potential as enzyme inhibitors. ontosight.ai The structural features of cis-ACHC make it an attractive scaffold for designing molecules that can bind to and block the active sites of specific enzymes. For example, small molecules containing carboxylic acid groups are a known class of inhibitors for zinc metalloenzymes like carbonic anhydrases (CAs). nih.govunifi.it Cis-ACHC, possessing a carboxylic acid on a constrained ring, fits this structural motif and its derivatives could be designed to target various CA isoforms involved in a range of diseases. nih.gov

Similarly, the development of anti-inflammatory drugs often focuses on the inhibition of cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that inhibit COX-1 and/or COX-2. mdpi.com The cis-ACHC framework provides a basis from which selective COX inhibitors could be developed. The rigid structure allows for the precise positioning of functional groups to interact with residues in the enzyme's active site, potentially leading to high potency and selectivity. Research in this area focuses on synthesizing and evaluating libraries of cis-ACHC derivatives against various enzyme targets implicated in disease.

Table 2: Potential Enzyme Targets for cis-ACHC-Based Inhibitors

| Enzyme Class | Therapeutic Area | Rationale for Targeting with cis-ACHC Derivatives | Reference |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Cancer | Carboxylic acid moiety is a known zinc-binding group for this class of metalloenzymes. | nih.govunifi.it |

| Cyclooxygenases (COX-1/COX-2) | Inflammation, Pain | The carboxylic acid group is a common feature of many NSAIDs that inhibit COX enzymes. | researchgate.netmdpi.com |

| Proteases | Various (e.g., Viral Infections, Cancer) | The constrained ring can mimic peptide turns or extended conformations to fit into protease active sites. | ontosight.ai |

| Acetylcholinesterase (AChE) | Neurological Disorders (e.g., Alzheimer's) | The scaffold can be used to position functional groups to interact with the active site of AChE. | chemimpex.comnih.gov |

Modulation of Protein-Protein Interactions through Foldamer Design

Protein-protein interactions (PPIs) are fundamental to most biological processes and represent a vast class of potential drug targets. frontiersin.org However, PPI interfaces are typically large and flat, making them difficult to inhibit with traditional small molecules. frontiersin.org A promising strategy to overcome this challenge is the use of foldamers—artificial oligomers that adopt stable, predictable secondary structures mimicking those found in proteins, such as the α-helix. nih.govmdpi.com

Cis-ACHC and other constrained β-amino acids are powerful building blocks for creating helical foldamers. rsc.orgrsc.org By incorporating these residues into a peptide sequence, researchers can force the molecule to fold into a stable helix. researchgate.netrsc.org This helix can then be decorated with side chains designed to mimic the key binding residues of one of the protein partners in a PPI. nih.gov These engineered foldamers can then bind to the other protein partner, effectively blocking the interaction. nih.govresearchgate.net This approach has been applied to target critical PPIs involved in cancer, such as the interaction between p53 and its negative regulator hDM2. nih.govmdpi.com The enhanced proteolytic stability of these β-peptide-based foldamers makes them particularly attractive as potential therapeutic agents. nih.gov

Development of Analgesics and Anti-inflammatory Drug Candidates

The application of cis-ACHC extends directly to the development of novel analgesic (pain-relieving) and anti-inflammatory drug candidates. chemimpex.com This therapeutic potential is closely linked to the compound's utility in enzyme inhibition. Inflammation and pain are often mediated by the products of enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.comresearchgate.net

By designing cis-ACHC derivatives that can selectively inhibit these enzymes, it is possible to create new anti-inflammatory and analgesic agents. bioworld.com The synthesis and optimization of molecules based on scaffolds that can interact with COX-2, 5-lipoxygenase (5-LOX), and other inflammatory mediators is an active area of research. mdpi.combioworld.com The favorable properties of cis-ACHC, including its structural rigidity and stability, make it a crucial tool for medicinal chemists aiming to advance drug formulations in this therapeutic area. chemimpex.com

Limited Publicly Available Research on this compound Derivatives in Chiral Catalysis

Despite a thorough review of scientific literature, there is a notable scarcity of dedicated research on the application of this compound (cis-ACHC) derivatives as chiral ligands or catalysts in the field of asymmetric synthesis. While cis-ACHC is recognized as a valuable chiral building block, its primary role appears to be in the domain of peptide chemistry and the development of peptidomimetics, where its rigid cyclic structure is utilized to induce specific secondary structures in peptides.

The exploration of chiral molecules as ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the stereoselective production of enantiomerically pure compounds. Numerous chiral scaffolds, such as those derived from proline, cinchona alkaloids, and trans-1,2-diaminocyclohexane, have been extensively studied and successfully applied in a wide range of enantioselective transformations. These "privileged" structures have proven effective in creating a chiral environment around a metal center or in organocatalytic reactions, leading to high levels of stereocontrol.

However, similar detailed investigations into the catalytic applications of cis-ACHC derivatives are not readily found in the public domain. Searches for specific examples of cis-ACHC-derived ligands in asymmetric reactions, including data on their catalytic activity and the resulting enantiomeric excesses, have not yielded substantial findings. This suggests that the potential of cis-ACHC as a scaffold for chiral catalysts and ligands may be an underexplored area of research or that its structural properties may be less suited for inducing high stereoselectivity in common asymmetric transformations compared to other well-established chiral molecules.

Therefore, a detailed account of research findings and data tables on the exploration of cis-ACHC derivatives in chiral catalysis and asymmetric synthesis cannot be provided at this time due to the limited availability of specific studies on this topic.

Biochemical and Biological System Interactions of Cis 2 Aminocyclohexanecarboxylic Acid

Studies on Amino Acid Metabolism and Protein Biosynthesis Pathways

As a β-amino acid, cis-2-aminocyclohexanecarboxylic acid does not typically participate in mainstream protein biosynthesis pathways, which exclusively incorporate α-amino acids. However, its structural characteristics make it a valuable building block in the field of medicinal chemistry for creating peptide analogs, or peptidomimetics. chemimpex.com These synthetic peptides, incorporating this compound, are designed to mimic or block the biological actions of natural peptides.

The inclusion of this cyclic β-amino acid can confer resistance to enzymatic degradation by peptidases, a significant advantage for developing novel therapeutics. nih.gov While direct metabolic studies are not extensively documented, its primary relevance in this context is its use in synthesizing proteolytically stable peptide analogs. nih.govacs.org For instance, it has been used as a proline mimetic in endomorphin-2 analogs, which are peptides that interact with opioid receptors. nih.gov

Investigation of Enzyme Activity Modulation and Protein-Ligand Interactions

The constrained conformation of this compound makes it a useful scaffold for designing ligands that target specific protein-protein interactions or enzyme active sites. chemimpex.comacs.org When incorporated into a peptide sequence, it induces specific secondary structures, such as helices or turns, which can be crucial for binding to a biological target. science.govscience.gov

Research has demonstrated its application in creating ligands for G-protein-coupled receptors (GPCRs) and integrin receptors. acs.org For example, an endomorphin-2 analog where proline was replaced by this compound was synthesized and shown to bind with high affinity and selectivity to μ-opioid receptors, acting as an agonist. nih.gov This highlights its role in facilitating specific protein-ligand interactions by stabilizing a bioactive conformation. While it is used to create molecules that modulate enzyme activity, direct studies of the isolated compound as an enzyme inhibitor are less common. acs.org

Biological Implications of Stereochemistry in Molecular Recognition and Cellular Processes

Stereochemistry is a critical determinant of biological activity, as molecular recognition processes in cells are highly specific to the three-dimensional shape of a molecule. nih.gov The cis configuration of this compound rigidly constrains the molecule, predisposing it to adopt specific conformations. researchgate.net This conformational preference is fundamentally different from its trans diastereomer, leading to distinct biological implications. wisc.edu

This pre-organization is exploited in the design of "foldamers"—synthetic oligomers that mimic the secondary structures of proteins. researchgate.net When incorporated into peptides, this compound can induce or stabilize specific folds, such as helical conformations. researchgate.netdtic.mil The precise chirality of the cis-ACHC residue can drive the formation of vastly different secondary structures in a peptide backbone. science.govscience.gov This ability to control peptide conformation is crucial for designing molecules that can engage in specific molecular recognition events, such as binding to a receptor or inhibiting a protein-protein interaction. acs.org Therefore, the stereochemistry of this compound is not just a passive feature but an active tool for influencing the structure and, consequently, the biological function of peptidomimetics. acs.org

Advanced Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to probe the structural features of cis-2-aminocyclohexanecarboxylic acid-containing molecules, from the local conformation of the cyclohexane (B81311) ring to the secondary structure of larger oligomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-phase conformation of molecules. For derivatives of this compound, 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom. rsc.org

Two-dimensional (2D) NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign the 1H and 13C signals unambiguously. rsc.org Temperature-dependent NMR studies can provide insights into the conformational dynamics of the molecule, revealing the presence of different conformers in equilibrium. rsc.org For instance, in studies of cyclic peptides containing this compound, temperature-dependent proton spectra have been measured to understand the conformational properties. rsc.org In oligomers containing this compound residues, 2D NMR experiments have suggested the adoption of extended conformations in solution. researchgate.net

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for a Fmoc-protected cis-2-aminocyclohexanecarboxylic acid derivative in DMSO. rsc.org

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| CH2 | 0.80 – 0.92 (m, 2H) | 24.8 |

| CH2 | 1.10 – 1.90 (m, 7H) | 25.2 |

| CH2 | 28.8 | |

| CH2 | 32.2 | |

| CH-COOH | 48.4 | |

| CH-NH | 2.24 (m, 1H) | 50.8 |

| Fluorenyl-CH-CH2-O | 4.21 (t, 1H), 4.23 (d, 2H) | 46.7 |

| Fluorenyl-CH-CH2-O- | 65.2 | |

| Aromatic | 7.31 (m, 2H), 7.40 (m, 2H), 7.68 (m, 2H), 7.87 (m, 2H) | 120.1, 125.3, 127.1, 127.6, 143.8, 144.0 |

| NH-CO-O | 155.2 | |

| COOH | 175.4 |

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of chiral molecules, particularly peptides and proteins. libretexts.org It measures the differential absorption of left and right circularly polarized light. libretexts.org For oligomers of this compound, CD spectroscopy can reveal the presence of ordered secondary structures like helices or beta-sheets. wisc.edu The comparison between experimental and theoretical CD spectra can also confirm the absolute configuration of a chiral center and its most stable conformation. nih.gov

Vibrational Circular Dichroism (VCD) spectroscopy extends the principles of CD to the infrared region, providing detailed information about the stereochemistry and conformation of chiral molecules. VCD is particularly sensitive to the long-range organization and intermolecular interactions in the solid state. nih.gov Studies on derivatives of cyclic β-amino acids have demonstrated that VCD can be a powerful probe of dispersion interactions and hydrogen-bonding patterns. nih.gov The comparison of experimental VCD spectra with those computed using quantum chemical methods, such as Density Functional Theory (DFT), allows for a detailed conformational analysis. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. In the context of this compound derivatives, FTIR is used to identify characteristic functional groups and to study hydrogen bonding. rsc.org For example, the carbonyl (C=O) stretching frequency can indicate the presence of different types of hydrogen bonds. libretexts.org In studies of peptide models, FTIR has been used in combination with VCD and computational methods to investigate solid-phase organization. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for a Fmoc-protected cis-2-aminocyclohexanecarboxylic acid derivative (KBr). rsc.org

| Wavenumber (cm-1) | Assignment |

|---|---|

| 3307 | N-H stretch |

| 3043 | C-H stretch (aromatic) |

| 2935 | C-H stretch (aliphatic) |

| 2856 | C-H stretch (aliphatic) |

| 1705 | C=O stretch (carboxylic acid) |

| 1693 | C=O stretch (urethane) |

| 1533 | N-H bend |

| 1236 | C-O stretch |

| 740 | C-H bend (aromatic) |

X-ray Crystallography for Atomic-Resolution Structural Determination in Solid State

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides atomic-resolution data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state. Crystal structures of oligomers containing this compound residues have revealed extended conformations stabilized by intramolecular hydrogen bonds. researchgate.net This information is invaluable for understanding the packing forces and intermolecular interactions that govern the solid-state architecture.

Computational Chemistry Methodologies

Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the structure, stability, and dynamics of this compound and its derivatives. High-level quantum chemical calculations are employed to characterize the minimum energy structures in the conformational space of all isomers. nih.gov These calculations can also predict spectroscopic properties, such as CD and VCD spectra, which can then be compared with experimental results to validate the computed conformations. nih.govnih.gov Molecular dynamics simulations can be used to explore the conformational landscape of these molecules in different environments, providing a dynamic picture of their behavior. nih.gov

Density Functional Theory (DFT) Calculations for Conformational Energy and Metal Binding Thermodynamics

Density Functional Theory (DFT) has been employed as a powerful tool to investigate the conformational landscape and metal-binding thermodynamics of this compound, particularly when incorporated into dipeptide structures. These quantum-chemical calculations are crucial for interpreting experimental data and providing a detailed understanding of the molecule's behavior at an atomic level. acs.orgnih.gov

Studies involving dipeptides of this compound (cACHC) with L-phenylalanine have utilized DFT to explore the conformational properties of the cyclohexane ring. acs.org These calculations are instrumental in identifying and assigning the thermodynamically most stable conformers of the molecule. acs.orgacs.org For instance, in the case of the dipeptide F-cACHC, DFT studies revealed that the most stable conformer of the free ligand was not the same as the conformer adopted when bound to a copper(II) ion. acs.orgnih.gov This highlights the influence of metal coordination on the conformational preference of the cyclohexane ring.

Regarding metal binding, DFT calculations have been essential in understanding the thermodynamics of complexation, especially with copper(II). The theory helps to explain the observed differences in complexation ability between cis and trans isomers. acs.orgacs.org A key finding is that dipeptides containing the cis isomer exhibit considerably higher formation constants for copper(II) complexes compared to their trans counterparts. acs.orgnih.govacs.org DFT, combined with detailed structural analysis, indicated that this is not due to significant destabilization of the trans isomer complexes, but rather a limitation in its binding ability. acs.orgnih.govacs.org The lower stability of the trans isomer complexes is attributed to the fact that only the conformer with donor groups in equatorial-equatorial positions can effectively bind to the metal ion. In contrast, the cis isomer possesses equatorial-axial conformers, both of which are capable of binding, leading to a greater complexation ability. acs.orgnih.gov

Table 1: Summary of DFT Findings on Conformational and Binding Properties

| Parameter Studied | Key Finding | Significance | Reference |

|---|---|---|---|

| Conformational Stability | Identified the thermodynamically most stable cyclohexane conformers for free and metal-bound dipeptides. | Demonstrates that metal binding can alter the preferred conformation of the cACHC moiety. | acs.orgacs.org |

| Isomer Comparison | Complexes of the cis isomer are thermodynamically more stable than those of the trans isomer. | Explains the superior metal-chelating ability of the cis configuration. | acs.orgnih.govacs.org |

| Binding Mechanism | Cis isomer can bind via two different conformers (equatorial-axial), while the trans isomer is limited to one (equatorial-equatorial). | Provides a structural basis for the enhanced stability of cis-isomer metal complexes. | acs.orgnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior in Solution

Molecular Dynamics (MD) simulations provide critical insights into the dynamic behavior of this compound in solution, capturing the conformational changes that occur over time. These simulations model the interactions between the molecule and the surrounding solvent, offering a picture of its flexibility and preferred shapes in a liquid environment.

The fundamental conformational process for the cyclohexane ring is the chair-to-chair interconversion. Accelerated MD simulations on cyclohexane have demonstrated that this method can increase the rate of this interconversion by a factor of approximately 1 x 10^5, allowing for efficient sampling of the conformational space while maintaining the correct distribution of low-energy states. nih.gov This type of simulation is invaluable for studying the flexibility of the six-membered ring in this compound and how it might transition between different chair conformations in solution.

Analysis of Metal-Complexation Properties (e.g., Copper(II) Binding)

The metal-complexation properties of this compound have been extensively studied, with a particular focus on its interaction with copper(II) ions. These investigations combine various experimental techniques to determine the stability, structure, and types of complexes formed in aqueous solutions.

A combination of pH-potentiometry, continuous-wave electron paramagnetic resonance (CW-EPR), and pulsed EPR methods has been used to characterize the complex equilibria and coordination modes of dipeptides containing cACHC with copper(II). acs.orgnih.govacs.org These studies have consistently shown that the cis isomer possesses a considerably lower complexation ability than the trans isomers. acs.org

Simulation of pH-dependent CW-EPR spectra has been crucial in identifying the various EPR-active copper(II) complexes present in solution. nih.gov The analysis revealed the formation of several species, demonstrating a complex equilibrium. nih.gov The predominant complexes often involve tridentate coordination where the amino nitrogen, the deprotonated peptide nitrogen, and the carboxylate oxygen bind to the copper(II) ion. acs.orgacs.org

The enhanced stability of the copper(II) complexes with the cis isomer is explained by its conformational flexibility. acs.orgnih.gov Both equatorial-axial conformers of the cis isomer are capable of binding to the copper(II) ion, whereas for the trans isomer, only the conformer with donor groups in equatorial-equatorial ring positions can participate in complexation. acs.orgnih.gov This steric limitation on the trans isomer results in significantly lower formation constants for its copper(II) complexes. acs.orgnih.govacs.org

Table 2: Identified Copper(II) Complex Species in Solution with Dipeptides of this compound

| Complex Species | Description | Method of Identification | Reference |

|---|---|---|---|

| [Cu(aqua)]2+ | Free aquated copper(II) ion | CW-EPR Spectroscopy | nih.gov |

| [CuL]+ | 1:1 Copper(II)-Ligand complex | CW-EPR Spectroscopy | nih.gov |

| [CuLH-1] | Predominant complex with deprotonated peptide nitrogen coordination | CW-EPR Spectroscopy | nih.govacs.org |

| [CuLH-2]- | Complex with further deprotonation | CW-EPR Spectroscopy | nih.gov |

| [CuL2H-1]- | 2:1 Ligand-Copper(II) complex with one deprotonation | CW-EPR Spectroscopy | nih.gov |

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions of cis-2-Aminocyclohexanecarboxylic Acid

This compound (cis-ACHC) is a non-proteinogenic, cyclic amino acid that has garnered significant attention in various scientific fields. ontosight.ai Its fundamental contribution lies in its unique, conformationally constrained structure, where the amino and carboxyl groups are situated on the same side of the cyclohexane (B81311) ring. ontosight.ai This specific stereochemistry makes it a valuable building block in peptide chemistry and drug design. ontosight.ai

Research has established cis-ACHC as a crucial intermediate and structural motif in the synthesis of diverse bioactive molecules and pharmaceuticals. chemimpex.com A key finding is its ability to mimic the secondary structures of natural peptides, which allows for the development of peptidomimetics with enhanced stability and biological activity. chemimpex.com By incorporating the cis-ACHC scaffold, researchers can create therapeutic agents with improved efficacy and selectivity. chemimpex.com Its derivatives have been investigated for their potential as enzyme inhibitors, highlighting its role in the development of targeted therapies. ontosight.ai The compound's utility extends to biochemical research, where it aids in studies of amino acid metabolism and protein synthesis, contributing to a deeper understanding of cellular mechanisms. chemimpex.com

Emerging Trends and Novel Research Avenues in cis-ACHC Chemistry and Biology

The chemistry and application of cis-ACHC are continually evolving, with several emerging trends shaping the future of its research. One significant trend is the development of functionalized cis-ACHC derivatives to enhance their properties for specific applications. For instance, research has focused on introducing hydroxy and azidoethoxy groups to the cyclohexane ring. researchgate.net This functionalization aims to improve water solubility and enable conjugation with other biologically important molecules, such as oligosaccharides, through click chemistry. researchgate.net

Another novel research avenue is the use of cis-ACHC and its unsaturated analogue, cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE), as building blocks for creating foldamers. rsc.org These are artificial oligomers that adopt well-defined, stable secondary structures, similar to proteins. Research has shown that α/β-peptides composed of alternating (1S,2R)-cis-ACHE and L-alanine units can form predictable 11/9-helical conformations. rsc.org This opens up possibilities for designing novel biomaterials and therapeutic agents with precisely controlled three-dimensional shapes. The exploration of cis-ACHC in the design of peptide-based therapeutics for conditions like pain and inflammation also represents a dynamic area of current research. chemimpex.com

Potential for Future Therapeutic and Materials Applications Deriving from cis-ACHC Research

The unique structural properties of cis-ACHC position it as a compound with considerable potential for future applications in both medicine and materials science. In the therapeutic realm, its role as a key intermediate is expected to expand, particularly in the synthesis of drugs targeting neurological disorders. chemimpex.com The ability to use cis-ACHC to create conformationally rigid peptide analogues is a powerful tool in drug discovery, potentially leading to more potent and selective enzyme inhibitors or receptor modulators. ontosight.aichemimpex.com The development of water-soluble and conjugatable derivatives could lead to novel drug delivery systems or multimodal therapeutic agents. researchgate.net

In materials science, the application of cis-ACHC in the construction of foldamers is a promising frontier. rsc.org These structurally defined oligomers could be used to create novel nanomaterials, hydrogels, or surfaces with specific recognition and catalytic properties. The predictable folding patterns induced by the cis-ACHC backbone allow for the rational design of materials with tailored functions, moving beyond the traditional scope of biologically active molecules.

Remaining Challenges and Opportunities in Stereocontrolled Synthesis and Rational Conformational Design for cis-ACHC Analogues

Despite significant progress, challenges remain in the field of cis-ACHC research, particularly concerning its synthesis and the design of its analogues. A primary challenge is the stereocontrolled synthesis of 1,2-cis substituted cyclohexanes. nih.gov Achieving high stereoselectivity in the synthesis of functionalized cis-ACHC derivatives can be complex, often requiring multi-step, intricate synthetic routes. researchgate.netnih.govresearchgate.net Overcoming these synthetic hurdles to provide efficient and scalable access to a diverse range of enantiomerically pure cis-ACHC analogues is a key area for future work.

These challenges, however, present significant opportunities. The development of new catalytic methods for the stereocontrolled synthesis of cis-ACHC derivatives would be a major advancement. nih.gov Furthermore, there is a vast opportunity in the rational conformational design of peptides and materials incorporating cis-ACHC. nih.govrscbmcs.org Computational modeling and experimental techniques can be combined to predict and verify the three-dimensional structures adopted by cis-ACHC-containing molecules. nih.govwustl.edu This rational design approach will enable the creation of novel analogues with precisely engineered conformations to maximize their interaction with biological targets or to assemble into advanced materials. The interplay between the cyclohexane ring conformation and the orientation of substituents provides a rich landscape for designing molecules with novel functions. nih.gov

Q & A

What established synthetic routes yield cis-2-Aminocyclohexanecarboxylic acid, and how do their methodologies differ?

Basic Research Question

The synthesis of this compound (cis-ACHC) typically involves catalytic hydrogenation of precursor compounds. For example, catalytic hydrogenation of a nitroacrylate-derived Diels-Alder adduct using Pd(OH)₂ followed by HCl hydrolysis achieves a 76% yield over two steps . Alternatively, enantiomerically pure cis-ACHC can be synthesized via Diels-Alder reactions with ethyl(E)-3-nitroacrylate and furan, followed by reduction and acid hydrolysis . Key methodological considerations include:

- Catalyst selection : Pd(OH)₂ ensures selective hydrogenation without over-reduction.

- Stereochemical control : Reaction conditions (e.g., temperature, solvent) influence cis/trans isomer ratios.

- Purification : HPLC or recrystallization ensures ≥98% purity .

What analytical techniques are critical for confirming the structural and enantiomeric purity of cis-ACHC?

Basic Research Question

Structural validation relies on:

- NMR spectroscopy : Assigns stereochemistry via coupling constants (e.g., vicinal proton coupling in cyclohexane rings) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for (1R,2S)-cis-ACHC .

- Circular Dichroism (CD) : Detects enantiomeric excess in chiral environments .

- Mass spectrometry : Validates molecular weight (143.18 g/mol) and fragmentation patterns .

- Chromatography : HPLC with chiral columns distinguishes cis/trans isomers .

What advanced spectroscopic methods characterize cis-ACHC’s role in mixed α/β-peptide structures?

Advanced Research Question

Conformational dynamics in α/β-peptides are probed using:

- Infrared (IR) spectroscopy : Amide I band shifts (1650–1680 cm⁻¹) indicate hydrogen-bonding patterns in mixed helices .

- Ultraviolet (UV) spectroscopy : π→π* transitions in aromatic side chains monitor solvent-dependent folding .

- Nuclear Overhauser Effect (NOE) NMR : Identifies intra-residue contacts to validate computational models .

What strategies enable the synthesis of hydroxylated derivatives of cis-ACHC?

Advanced Research Question

Hydroxylated derivatives are synthesized via:

- Diels-Alder reactions : Ethyl(E)-3-nitroacrylate reacts with dienes (e.g., furan) to form adducts, which are hydrogenated and hydrolyzed to yield mono- or dihydroxylated cis-ACHC .

- Stereoselective oxidation : Enzymatic or chemical oxidation of cyclohexene precursors introduces hydroxyl groups with retention of cis stereochemistry .

- Protection/deprotection strategies : tert-Butoxycarbonyl (Boc) groups shield amines during hydroxylation steps .

How do computational models predict the solvent-dependent behavior of cis-ACHC-containing peptides?

Advanced Research Question

DFT and molecular dynamics (MD) simulations model solvent interactions:

- Solvent polarity : Polar solvents stabilize helical conformations via hydrogen bonding, while nonpolar solvents favor compact folds .

- Implicit solvent models : COSMO or PCM approximations simulate dielectric effects on peptide stability .

- Free energy calculations : Compare ΔG values for helical vs. non-helical states across solvents .

What are the challenges in achieving high enantiomeric excess (ee) during cis-ACHC synthesis?

Basic Research Question

Key challenges include:

- Racemization : Acidic or basic conditions during hydrolysis may epimerize chiral centers. Mitigation involves low-temperature reactions .

- Catalyst selectivity : Pd-based catalysts must avoid side reactions (e.g., nitro group over-reduction) .

- Chiral resolution : Use of chiral auxiliaries or enzymes (e.g., lipases) improves ee ≥99% .

How is cis-ACHC utilized in studying biomolecular interactions?

Advanced Research Question

cis-ACHC serves as a conformational constraint in peptide models to study:

- Enzyme binding : Modified β-peptides mimic natural substrates for protease inhibition assays .

- Membrane interactions : Fluorescence assays track helical peptide insertion into lipid bilayers .

- Receptor docking : Molecular docking simulations predict binding affinities using cis-ACHC’s rigid cyclohexane scaffold .

What databases provide reliable physicochemical data for cis-ACHC?

Basic Research Question

Authoritative sources include:

- PubChem : Offers IUPAC name, molecular formula (C₇H₁₃NO₂), and InChI key (CVVVAKVOCWNDLJ-UHFFFAOYSA-N) .

- NIST Chemistry WebBook : Provides spectral data (IR, NMR) and thermodynamic properties .

- Reaxys : Curates synthetic protocols and reaction conditions .

How do steric effects in cis-ACHC impact peptide backbone flexibility?

Advanced Research Question

The cyclohexane ring imposes rigidity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.